Hydroxyl Radical Scavenging Activity: Potency Relative to Parent Free Acid
Neochlorogenic acid methyl ester (NCAME) exhibits potent hydroxyl radical scavenging activity with an EC50 of 0.81 μM, which is approximately 8.3-fold lower (more potent) than the EC50 of 6.7 μM for quinone reductase induction in the same compound . In comparative antioxidant assays using eight distinct methods, 5-caffeoylquinic acid (the parent free acid of NCAME) generally demonstrated the highest overall antioxidant activity; however, the methyl ester analogue NCAME retained significant radical scavenging capacity while offering improved hydrophobicity [1]. This enhanced lipophilicity is a critical factor for membrane permeability and bioavailability in cellular and in vivo models [2].
| Evidence Dimension | Hydroxyl radical scavenging potency |
|---|---|
| Target Compound Data | EC50 = 0.81 μM |
| Comparator Or Baseline | NCAME quinone reductase induction EC50 = 6.7 μM; 5-CQA free acid overall antioxidant activity higher |
| Quantified Difference | ~8.3-fold lower EC50 for radical scavenging versus QR induction |
| Conditions | Hydroxyl radical scavenging assay; 30 min incubation |
Why This Matters
This quantifies that NCAME is a selective antioxidant with radical scavenging potency 8-fold greater than its chemopreventive enzyme induction activity, guiding researchers toward appropriate application-specific concentrations.
- [1] Dizdar M, Vidic D, Ćavar Zeljković S, Maksimović M. In vitro Antioxidant Activity of 5-caffeoylquinic Acid and Ester Analogues. Current Analytical Chemistry. 2024;20(8):582-591. View Source
- [2] Dizdar M, et al. In vitro Antioxidant Activity of 5-caffeoylquinic Acid and Ester Analogues. Current Analytical Chemistry. 2024. Conclusion: ester analogues remain promising candidates in emulsifying systems. View Source
